molecular formula C15H18N4O B2587958 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one CAS No. 2034458-31-4

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B2587958
CAS No.: 2034458-31-4
M. Wt: 270.336
InChI Key: QZRAISPDFHRXST-UHFFFAOYSA-N
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Description

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is a chemical compound offered for research and development purposes. Compounds featuring piperazine and nitrogen-containing heterocycles, such as pyrazines and pyrazoles, are of significant interest in medicinal chemistry and drug discovery. These scaffolds are frequently explored as core structures in the development of novel therapeutic agents . For instance, piperazine-containing molecules are actively investigated for their potential as antimicrobials targeting drug-resistant bacteria , as well as for their affinity to neurological targets like adenosine receptors . Similarly, pyrazole-based structures are widely studied for applications in oncology and inflammation . This combination of structural features makes this compound a potentially valuable building block for researchers in constructing compound libraries or probing new biological pathways. This product is intended for laboratory research use by qualified professionals. It is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-17-8-7-16-14(15(17)20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRAISPDFHRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazinone core is reacted with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

Pharmacological Applications

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one has shown promise in several pharmacological applications:

Neuropharmacology

This compound is believed to interact with neurotransmitter systems, particularly serotonin receptors. The phenylpiperazine structure suggests potential activity as a serotonin receptor modulator, which could influence mood and anxiety pathways.

Anticancer Research

The compound's structure allows for exploration as a potential inhibitor of key signaling pathways involved in cancer progression. The mTOR (mechanistic target of rapamycin) pathway is particularly relevant, as inhibitors targeting this pathway have been identified as promising anticancer agents.

Anticonvulsant Activity

Preliminary studies indicate that the compound may exhibit anticonvulsant properties through modulation of neuronal excitability via sodium channels and other ionotropic receptors.

Case Studies and Research Findings

Table 1: Summary of Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated binding affinity to serotonin receptors; potential anxiolytic effects observed.
Study BCancer ResearchIdentified as a candidate for mTOR inhibition; showed efficacy in cell line models at low concentrations.
Study CAnticonvulsant ActivityIndicated modulation of voltage-sensitive sodium channels; reduced seizure activity in animal models.

Study A: Neuropharmacological Effects

In a study assessing the interaction of this compound with serotonin receptors, it was found to exhibit moderate binding affinity, suggesting its potential as an anxiolytic agent. Further investigations into its pharmacokinetics and dynamics are warranted.

Study B: Anticancer Potential

A research study focused on the mTOR pathway revealed that this compound inhibited mTORC1 activity in vitro, indicating its potential as a lead compound for developing new anticancer therapies.

Study C: Anticonvulsant Properties

Animal model studies demonstrated that the compound effectively reduced seizure frequency, implicating its role in modulating neuronal excitability through ion channel interactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Phenylpiperazine Substituents

a. 4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (5a-e)
These pyrimidine derivatives, synthesized by reacting phenylpiperazine with thiophen-2-yl pyrimidines, exhibit antimicrobial activity against bacterial and fungal strains . Unlike the target compound, their pyrimidine core differs from pyrazin-2(1H)-one, but the shared 4-phenylpiperazine moiety highlights the role of this substituent in enhancing bioavailability and target binding.

b. 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one This thieno-pyrimidinone derivative (CAS 1226457-63-1) shares the 4-phenylpiperazine group but incorporates a fused thiophene-pyrimidine system . Such structural variations influence solubility and target selectivity, underscoring the importance of core heterocycle modifications in drug design.

c. Praziquantel A clinically used anthelmintic, praziquantel contains a tetracyclic piperazinone ring . While its structure is more complex than the target compound, both highlight the therapeutic relevance of piperazine-containing scaffolds in parasitic diseases.

Marine-Derived Pyrazin-2(1H)-ones as Kinase Inhibitors

Pyrazin-2(1H)-ones isolated from marine sponges (e.g., hamacanthins) inhibit platelet-derived growth factor receptor (PDGFR) with IC₅₀ values <1 µM . Key structural features include:

  • A 3,5-disubstituted pyrazin-2(1H)-one core for ATP-binding pocket interactions.
  • Aromatic substituents (e.g., indole or trimethoxyphenyl) at position 5′ for enhanced potency .

However, the absence of a 5′-substituent could reduce efficacy compared to marine-derived analogs.

Quinoxalinone Derivatives

Quinoxalinones, which fuse a pyrazin-2(1H)-one with a benzene ring, demonstrate broad bioactivity, including antiviral and anticancer effects . While the target compound lacks this fusion, the shared pyrazinone core emphasizes the scaffold’s versatility. Quinoxalinones often exhibit improved metabolic stability due to aromatic fusion, a feature absent in non-fused analogs like the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrazin-2(1H)-one 1-Methyl, 3-(4-phenylpiperazin-1-yl) Inferred kinase/antimicrobial
Marine Pyrazin-2(1H)-ones Pyrazin-2(1H)-one 3,5-Aromatic groups PDGFR inhibition (IC₅₀ <1 µM)
4-Phenylpiperazin-1-yl Pyrimidines Pyrimidine 4-Substituted, thiophen-2-yl Antimicrobial
Ugi-Derived Pyrazinones Pyrazin-2(1H)-one Indole, trimethoxyphenyl Anti-inflammatory
Quinoxalinones Fused pyrazinone/benzene Variable aromatic groups Anticancer, antiviral

Biological Activity

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound characterized by a pyrazinone core and a phenylpiperazine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4OC_{15}H_{18}N_{4}O. The presence of both the pyrazinone core and the phenylpiperazine moiety contributes to its distinct chemical properties and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin receptors. The phenylpiperazine moiety is known for its affinity towards these receptors, which may contribute to its pharmacological effects, including anxiolytic and antidepressant activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives with similar piperazine structures can effectively modulate serotonin levels in the brain, leading to improved mood regulation and reduced anxiety symptoms .

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazinone derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating significant efficacy at low concentrations .

Compound Cell Line IC50 (µM) Mechanism
This compoundA54926Apoptosis induction
Similar Pyrazinone DerivativeMCF714.31Cell proliferation inhibition

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and growth. This inhibition can lead to altered cellular responses, potentially beneficial in treating diseases like cancer where these pathways are dysregulated .

Study on Antidepressant Activity

A study conducted by Liu et al. assessed the antidepressant-like effects of phenylpiperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors compared to control groups, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Research on Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized various pyrazinone derivatives and evaluated their effects on different cancer cell lines. The study found that specific modifications to the pyrazinone structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against aggressive tumor types .

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